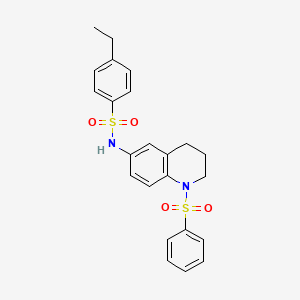
4-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, and two sulfonamide groups, which are common in many pharmaceutical drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Sulfonamides are typically crystalline solids at room temperature, and they tend to be soluble in organic solvents but less soluble in water . The presence of the tetrahydroquinoline ring could potentially affect these properties.Aplicaciones Científicas De Investigación
Molecular Structure and Interactions :
- A study focused on a related compound, demonstrating intramolecular and intermolecular hydrogen bonding, which is significant for understanding the molecular structure and interactions of similar compounds (Gelbrich, Haddow, & Griesser, 2011).
Synthetic Applications :
- Research on the synthesis of tetrahydroquinoline derivatives, including compounds structurally similar to the one , highlights their utility in creating diverse chemical structures (Croce, Cremonesi, Fontana, & Rosa, 2006).
- Another study elaborates on the synthesis and potential applications of new sulfonamide derivatives, which could be relevant to understanding the broader chemical family to which your compound belongs (Cumaoğlu et al., 2015).
Chemical Behavior and Stability :
- A paper on Mn2+ complexes containing sulfonamide groups with pH-responsive relaxivity sheds light on the dynamic behavior of sulfonamides in different pH environments, which could be pertinent for understanding the stability and reactivity of your compound under various conditions (Uzal-Varela et al., 2020).
Antimicrobial Activity :
- Research on the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including some with sulfonamide groups, provides insight into the potential biological applications of similar compounds (Sarvaiya, Gulati, & Patel, 2019).
Pharmacological Potential :
- A study on the prodrug forms for the sulfonamide group explores water-soluble amino acid derivatives, suggesting potential pharmacological applications for compounds within this chemical family (Larsen, Bundgaard, & Lee, 1988).
Synthetic Methodology :
- Research on metalated sulfonamides and their synthetic applications discusses the vast possibilities inherent in arylsulfonamides using directed ortho metalation methodology, which could be relevant for the synthesis of the compound (Familoni, 2002).
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-2-18-10-13-21(14-11-18)30(26,27)24-20-12-15-23-19(17-20)7-6-16-25(23)31(28,29)22-8-4-3-5-9-22/h3-5,8-15,17,24H,2,6-7,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOMGSDKVLAPBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
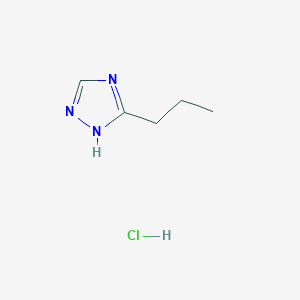
![6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2391573.png)

![5-Chloro-6-fluoro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2391576.png)
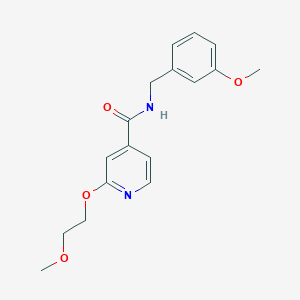

![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide](/img/structure/B2391579.png)
![3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide](/img/structure/B2391581.png)
![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2391582.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2391583.png)
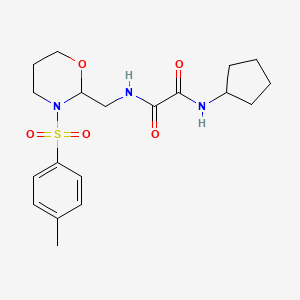
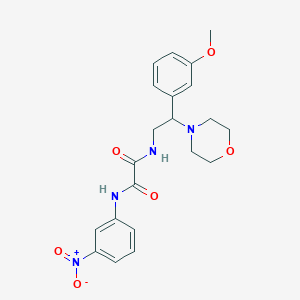
![N-(4-chlorophenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391586.png)

